Cas no 86620-62-4 (4-(4-Methylpiperazin-1-yl)benzoic acid)

4-(4-Methylpiperazin-1-yl)benzoic acid structure
86620-62-4 structure
Product Name:4-(4-Methylpiperazin-1-yl)benzoic acid
N.o CAS:86620-62-4
MF:C12H16N2O2
MW:220.267642974854
MDL:MFCD02682063
CID:61006
PubChem ID:172089067
Update Time:2024-10-26

4-(4-Methylpiperazin-1-yl)benzoic acid Propriedades químicas e físicas

Nomes e Identificadores

    • 4-(4-Methylpiperazin-1-yl)benzoic acid
    • 4-(4-Methylpiperazinyl)benzoic Acid
    • 4-(4-Methyl-piperazin-1-yl)-benzoic acid
    • 4-(4-methylpiperazino)benzoic acid
    • 1-(4-Carboxyphenyl)-4-methylpiperazine
    • 4-(4-Methylpiperazino) benzoic acid
    • Benzoic acid, 4-(4-methyl-1-piperazinyl)-
    • 4-(4-Methyl-piperazino)benzoic acid
    • 4-(4-METHYL-1-PIPERAZINYL)BENZOIC ACID
    • PubChem10481
    • Oprea1_658124
    • Oprea1_607890
    • KSC448O3P
    • UCFZVQHKTRSZMM-UHFFFAOYSA-N
    • Z
    • 4-(4-Methyl-1-piperazinyl)benzoic acid (ACI)
    • 4-(1-Methylpiperazin-4-yl)benzoic acid
    • AC-3057
    • PB29214
    • SY003702
    • 354813-15-3
    • Q27451684
    • 4-(4-methylpiperazin-1-yl)benzoicacid
    • SCHEMBL63450
    • DB-023132
    • SDCCGMLS-0066014.P001
    • PS-4294
    • M2267
    • CS-W014249
    • 4-(4-methylpiperazino)benzoic acid, AldrichCPR
    • CHEMBL2326882
    • AF-399/15540221
    • AC-3077
    • MFCD02682063
    • AKOS000260180
    • J-513549
    • 86620-62-4
    • 14N
    • DTXSID20353060
    • BDBM50490491
    • 4-(4-methylpiperazin-1-yl) benzoic acid
    • DB-305057
    • EN300-5505504
    • BP-10865
    • MDL: MFCD02682063
    • Inchi: 1S/C12H16N2O2/c1-13-6-8-14(9-7-13)11-4-2-10(3-5-11)12(15)16/h2-5H,6-9H2,1H3,(H,15,16)
    • Chave InChI: UCFZVQHKTRSZMM-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(N2CCN(C)CC2)=CC=1)O

Propriedades Computadas

  • Massa Exacta: 220.12100
  • Massa monoisotópica: 220.121178
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 16
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 241
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 43.8
  • XLogP3: -0.9

Propriedades Experimentais

  • Cor/Forma: White to Yellow Solid
  • Densidade: 1.188
  • Ponto de Fusão: 230°C(lit.)
  • Ponto de ebulição: 393.9°C at 760 mmHg
  • Ponto de Flash: 192.1℃
  • PSA: 43.78000
  • LogP: 1.13950

4-(4-Methylpiperazin-1-yl)benzoic acid Informações de segurança

4-(4-Methylpiperazin-1-yl)benzoic acid Dados aduaneiros

  • CÓDIGO SH:2933599090
  • Dados aduaneiros:

    中国海关编码:

    2933599090

    概述:

    2933599090. 其他结构上有嘧啶环的化合物(包括其他结构上有哌嗪环的化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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4-(4-Methylpiperazin-1-yl)benzoic acid Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  rt; 1 h, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4
Referência
Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors via fragment-based virtual screening
Liu, Jian; et al, Journal of Enzyme Inhibition and Medicinal Chemistry, 2020, 35(1), 72-84

Método de produção 2

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Referência
Strategies toward Discovery of Potent and Orally Bioavailable Proteolysis Targeting Chimera Degraders of Androgen Receptor for the Treatment of Prostate Cancer
Han, Xin ; et al, Journal of Medicinal Chemistry, 2021, 64(17), 12831-12854

Método de produção 3

Condições de reacção
1.1 Solvents: Dimethyl sulfoxide ;  36 h, 80 °C
Referência
Synthesis and thermal rearrangement of tertiary amine oxides derived from substituted piperazine
Saeed, May S.; et al, Chemica Sinica, 2012, 3(2), 292-298

Método de produção 4

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethyl sulfoxide ;  14 - 25 h, 120 °C
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  3 - 5 h, 70 °C; 70 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, 0 °C
Referência
Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors
Zhao, Bin; et al, ACS Medicinal Chemistry Letters, 2016, 7(6), 629-634

Método de produção 5

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  2 h, 60 °C
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  2 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Referência
Strategies toward Discovery of Potent and Orally Bioavailable Proteolysis Targeting Chimera Degraders of Androgen Receptor for the Treatment of Prostate Cancer
Han, Xin ; et al, Journal of Medicinal Chemistry, 2021, 64(17), 12831-12854

Método de produção 6

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  3 - 5 h, 70 °C; 70 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, 0 °C
Referência
Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors
Zhao, Bin; et al, ACS Medicinal Chemistry Letters, 2016, 7(6), 629-634

Método de produção 7

Condições de reacção
1.1 Reagents: Tetrabutylammonium bromide Catalysts: Nickel(2+), tris(2,2′-bipyridine-κN1,κN1′)-, bromide (1:2), (OC-6-11)- Solvents: Dimethylacetamide ;  3 - 6 h, rt
Referência
Expanding Reactivity in DNA-Encoded Library Synthesis via Reversible Binding of DNA to an Inert Quaternary Ammonium Support
Flood, Dillon T.; et al, Journal of the American Chemical Society, 2019, 141(25), 9998-10006

Método de produção 8

Condições de reacção
1.1 Reagents: Hydrochloric acid ;  100 °C
Referência
3,4-Disubstituted azetidinones as selective inhibitors of the cysteine protease cathepsin K. Exploring P3 elements for potency and selectivity
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Método de produção 9

Condições de reacção
Referência
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, Federal Republic of Germany, , ,

Método de produção 10

Condições de reacção
1.1 Solvents: Dimethylformamide ;  100 °C
2.1 Reagents: Hydrochloric acid ;  100 °C
Referência
3,4-Disubstituted azetidinones as selective inhibitors of the cysteine protease cathepsin K. Exploring P3 elements for potency and selectivity
Setti, Eduardo L.; et al, Bioorganic & Medicinal Chemistry Letters, 2005, 15(5), 1529-1534

Método de produção 11

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethyl sulfoxide ;  rt → 110 °C; 10 h, 110 °C
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  rt; 1 h, 80 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4
Referência
Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors via fragment-based virtual screening
Liu, Jian; et al, Journal of Enzyme Inhibition and Medicinal Chemistry, 2020, 35(1), 72-84

4-(4-Methylpiperazin-1-yl)benzoic acid Raw materials

4-(4-Methylpiperazin-1-yl)benzoic acid Preparation Products

4-(4-Methylpiperazin-1-yl)benzoic acid Fornecedores

Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:86620-62-4)4-(4-Methylpiperazino)benzoic acid
Número da Ordem:A10324
Estado das existências:in Stock
Quantidade:100g
Pureza:99%
Informação de Preços Última Actualização:Thursday, 29 August 2024 16:48
Preço ($):204.0
E- mail:sales@amadischem.com
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:86620-62-4)4-(4-Methylpiperazino)benzoic acid
A10324
Pureza:99%
Quantidade:100g
Preço ($):204.0
E- mail